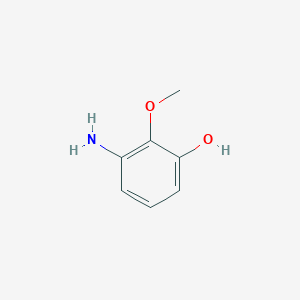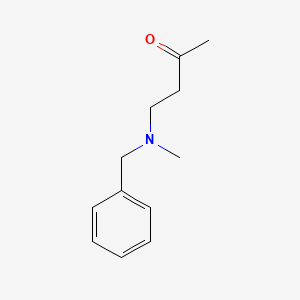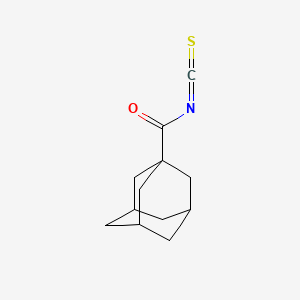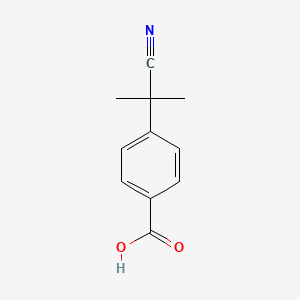
叔丁基 4-(苄氨基)哌啶-1-羧酸酯
概述
描述
The compound tert-Butyl 4-(benzylamino)piperidine-1-carboxylate is a chemical intermediate that appears to be related to various research efforts in synthesizing biologically active compounds. While the exact compound is not directly mentioned in the provided papers, similar compounds with tert-butyl piperidine-1-carboxylate structures are frequently reported as intermediates in the synthesis of pharmaceuticals, including nociceptin antagonists , antibacterial and anthelmintic agents , and anticancer drugs .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from commercially available materials. For example, the asymmetric synthesis of a related piperidine dicarboxylate used diastereoselective reduction and isomerization steps, proving to be scalable for large-scale operations . Another synthesis involved a condensation reaction under basic conditions . The synthesis of tert-butyl piperidine-1-carboxylate derivatives typically involves nucleophilic substitution, oxidation, halogenation, and elimination reactions, with the overall yields varying from moderate to high [4, 6, 8].
Molecular Structure Analysis
The molecular structures of these compounds are often confirmed using spectroscopic methods such as LCMS, NMR (both ^1H and ^13C), and IR, as well as CHN elemental analysis [2, 3, 4, 5]. X-ray diffraction studies provide detailed insights into the crystal systems and space groups, as well as unit cell parameters, which are crucial for understanding the three-dimensional architecture of the molecules [2, 3, 7]. DFT analyses are also performed to predict and confirm the molecular geometry and intramolecular interactions [3, 7, 10].
Chemical Reactions Analysis
The tert-butyl piperidine-1-carboxylate derivatives participate in various chemical reactions, including condensation to form oxadiazoles , Schiff base formation , and amination reactions . These reactions are essential for the synthesis of compounds with potential biological activities. The reactivity of these intermediates allows for the introduction of various functional groups, which can lead to the development of diverse pharmacologically relevant molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their crystalline nature, as evidenced by X-ray diffraction studies [2, 3, 7]. The compounds exhibit different types of intermolecular interactions, such as hydrogen bonding and π-π stacking, which contribute to their stability and solid-state architecture [2, 3]. The thermal properties, molecular electrostatic potentials, and frontier molecular orbitals are analyzed using computational methods to understand their stability and reactivity [5, 7, 10].
科学研究应用
生物活性化合物的合成
- 叔丁基-4-(4-(4,4,5,5-四甲基-1,3,2-二氧杂硼环-2-基)-1H-吡唑-1-基)哌啶-1-羧酸酯,叔丁基 4-(苄氨基)哌啶-1-羧酸酯的衍生物,被用作合成克唑替尼等生物活性化合物的中间体。该化合物通过从叔丁基-4-羟基哌啶-1-羧酸酯开始的几个步骤合成 (D. Kong 等人,2016 年)。
抗癌药物的中间体
- 叔丁基 4-甲酰-3, 6-二氢吡啶-1(2H)-羧酸酯,另一种相关化合物,是小分子抗癌药物的重要中间体。开发了从哌啶-4-基甲醇的合成方法,获得了较高的总收率。该方法的重要性在于其在开发克服癌症耐药性的药物方面的潜力 (Binliang Zhang 等人,2018 年)。
万德他尼合成中的关键中间体
- 万德他尼是一种用于治疗某些类型癌症的药物,它使用叔丁基 4-((2-甲氧基-4-(甲氧基羰基)苯氧基)甲基)哌啶-1-羧酸酯作为关键中间体。合成涉及酰化、磺化和取代步骤,从哌啶-4-基甲醇开始 (Min Wang 等人,2015 年)。
伤害感受蛋白拮抗剂的合成
- 化合物叔丁基 4-(1-甲基-1H-吡唑-5-基)哌啶-1-羧酸酯用于合成伤害感受蛋白拮抗剂。这些拮抗剂具有潜在的治疗用途,包括在疼痛治疗中,可能还有其他情况 (D. Richter 等人,2009 年)。
哌啶衍生物的合成
- 哌啶衍生物在各个领域具有潜在应用,使用叔丁基 4-氧哌啶-1-羧酸酯及其衍生物合成。这些合成子对于制备各种哌啶衍生物至关重要,这些衍生物可以具有广泛的应用 (A. I. Moskalenko 和 V. Boev,2014 年)。
晶体结构分析
- 叔丁基哌啶-1-羧酸酯衍生物的结构和晶体学研究提供了对分子构象的宝贵见解,这对于理解和设计具有特定性质的新化合物至关重要 (C. Mamat 等人,2012 年)。
作用机制
Target of Action
Tert-Butyl 4-(benzylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP, is primarily used as an intermediate in the manufacture of fentanyl and various related derivatives such as butyrylfentanyl, furanylfentanyl, benzylfentanyl, and homofentanyl . Therefore, the primary targets of this compound are the same as those of fentanyl and its derivatives, which are primarily the opioid receptors in the central nervous system .
Mode of Action
Instead, it is converted into fentanyl or related analogues through several synthetic steps . These resulting compounds then interact with the opioid receptors, mimicking the effects of endogenous opioids to produce analgesic effects .
Biochemical Pathways
It is known that the fentanyl and its derivatives synthesized from 1-boc-4-ap primarily affect the opioidergic system, modulating pain perception and response .
Pharmacokinetics
The pharmacokinetic properties of the resulting compounds, such as fentanyl, are well-documented and include rapid absorption and distribution, with the effects typically beginning within minutes of administration .
Result of Action
They bind to opioid receptors in the brain, mimicking the effects of endogenous opioids and leading to pain relief .
Action Environment
The action of 1-Boc-4-AP is primarily determined by the conditions of the synthetic processes in which it is used. Factors such as temperature, pH, and the presence of other reagents can influence the efficiency of its conversion into fentanyl or other target compounds . As such, the action environment for this compound is largely the controlled conditions of a laboratory or manufacturing facility.
Its action is primarily determined by the conditions under which it is used in synthetic processes .
安全和危害
未来方向
属性
IUPAC Name |
tert-butyl 4-(benzylamino)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-17(2,3)21-16(20)19-11-9-15(10-12-19)18-13-14-7-5-4-6-8-14/h4-8,15,18H,9-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJZIXJMTQNFOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572209 | |
| Record name | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
206273-87-2 | |
| Record name | 1,1-Dimethylethyl 4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=206273-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-(benzylamino)piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-2-methylthiazolo[4,5-b]pyrazine](/img/structure/B1282997.png)
![6,8-Dibromoimidazo[1,2-A]pyrazine-2-carbonitrile](/img/structure/B1283001.png)


![Benzenamine, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B1283011.png)


![2-(ACETYLAMINO)-3-[(4-BROMOPHENYL)SULFANYL]PROPANOIc acid](/img/structure/B1283019.png)



